molecular formula C17H14N4O2 B6057050 2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-phenylacetamide

2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-phenylacetamide

Cat. No.: B6057050
M. Wt: 306.32 g/mol
InChI Key: FIQXWHARBQRZIE-UHFFFAOYSA-N
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Description

2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-phenylacetamide is a heterocyclic compound featuring a fused imidazo[1,2-a]benzimidazole core linked to an N-phenylacetamide group. This structure combines a bicyclic aromatic system with a substituted acetamide moiety, rendering it a candidate for diverse pharmacological applications, particularly in antimicrobial and anticancer research.

Properties

IUPAC Name

2-(2-oxo-1,3-dihydroimidazo[1,2-a]benzimidazol-1-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2/c22-15(18-11-6-2-1-3-7-11)10-14-16(23)20-17-19-12-8-4-5-9-13(12)21(14)17/h1-9,14H,10H2,(H,18,22)(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIQXWHARBQRZIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=NC4=CC=CC=C4N23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-phenylacetamide typically involves multi-step organic reactions. One common method starts with the acylation of 2-aminobenzimidazole with an appropriate acylating agent to form an intermediate. This intermediate then undergoes cyclization with a suitable reagent to form the imidazo[1,2-a]benzimidazole core. Finally, the phenylacetamide moiety is introduced through a coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalytic systems can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced imidazole compounds. Substitution reactions can result in a variety of substituted derivatives with different functional groups .

Scientific Research Applications

2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-phenylacetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Key Features

  • Core Structure : The imidazo[1,2-a]benzimidazole system provides planar rigidity, enhancing interactions with biological targets.

Comparison with Similar Compounds

The compound belongs to a broader class of imidazo[1,2-a]benzimidazole acetamides. Structural analogs differ in substituents on the acetamide nitrogen or the benzimidazole core, significantly altering physicochemical and biological properties.

Table 1: Structural and Functional Comparison

Compound Name Substituents (R) Molecular Weight Key Properties/Applications Evidence Source
2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-phenylacetamide Phenyl 334.36 g/mol Antimicrobial potential (inferred)
N-Ethyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide Ethyl 258.28 g/mol Discontinued; lab-scale synthesis
N-Propyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide Propyl 272.31 g/mol Noted for storage stability
2-(1-Cyclohexyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide Cyclohexyl, trifluoromethylphenyl 456.47 g/mol Enhanced lipophilicity; drug design
N-(4-Acetamidophenyl)-2-{1-[(furan-2-yl)methyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}acetamide Furan-2-ylmethyl, 4-acetamidophenyl 443.46 g/mol High molecular weight; experimental

Key Observations

Substituent Effects :

  • Alkyl vs. Aryl : Ethyl/propyl analogs (e.g., ) exhibit lower molecular weights and simpler pharmacokinetics, whereas aryl groups (e.g., phenyl, trifluoromethylphenyl) enhance target affinity via hydrophobic interactions .
  • Electron-Withdrawing Groups : The trifluoromethyl group in increases metabolic stability and membrane permeability, a common strategy in medicinal chemistry.

Synthetic Accessibility :

  • Ethyl and propyl derivatives are synthesized in higher yields (e.g., 50–70%) compared to bulkier aryl analogs, which require optimized conditions .

Notes

  • Data Limitations : Biological data for the target compound is inferred from structural analogs; primary studies are unavailable in the provided evidence.
  • Software Tools : Structural validation relies on crystallography software (SHELX, OLEX2), emphasizing reproducibility in synthetic workflows .
  • Contradictions: describes pyrimidinone derivatives as pharmacologically distinct, highlighting the need for precise structural categorization.

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